
Diethyl 4-methylquinolin-6-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-methylquinolin-6-yl phosphate is an organophosphorus compound that features a quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-methylquinolin-6-yl phosphate typically involves the reaction of 4-methylquinoline with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as palladium on carbon. The process involves the formation of a phosphonate ester linkage to the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-methylquinolin-6-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
Diethyl 4-methylquinolin-6-yl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of diethyl 4-methylquinolin-6-yl phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring system allows for interactions with various biological pathways, making it a versatile compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 4-methylbenzylphosphonate
- 4-Hydroxy-2-quinolones
- Ethyl 2,4-dimethylquinoline-3-carboxylate
Uniqueness
Diethyl 4-methylquinolin-6-yl phosphate is unique due to its specific quinoline ring system combined with a phosphonate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications compared to other similar compounds.
Propriétés
Numéro CAS |
61391-52-4 |
|---|---|
Formule moléculaire |
C14H18NO4P |
Poids moléculaire |
295.27 g/mol |
Nom IUPAC |
diethyl (4-methylquinolin-6-yl) phosphate |
InChI |
InChI=1S/C14H18NO4P/c1-4-17-20(16,18-5-2)19-12-6-7-14-13(10-12)11(3)8-9-15-14/h6-10H,4-5H2,1-3H3 |
Clé InChI |
CSNUMLDNLSKJQP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=CC2=C(C=CN=C2C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
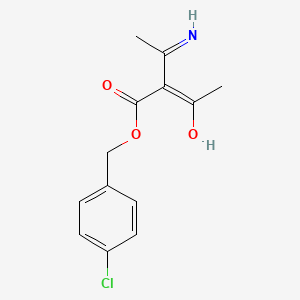
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)
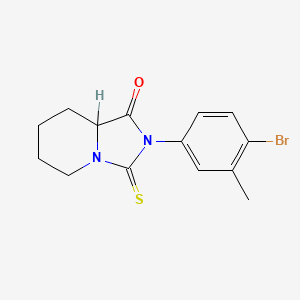

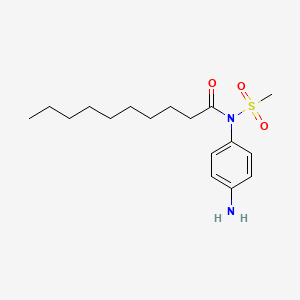


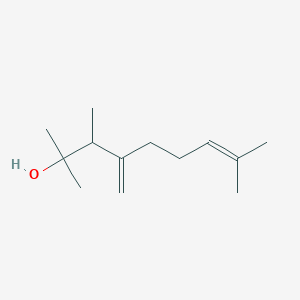
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
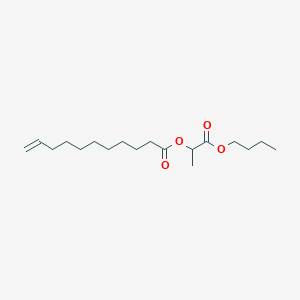
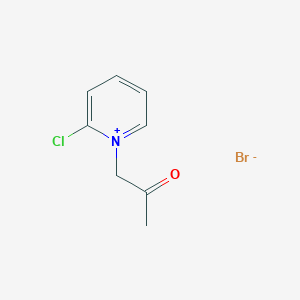
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
